Product packaging for 1-(4-Nitrophenyl)pyridin-1-ium chloride(Cat. No.:CAS No. 61083-49-6)

1-(4-Nitrophenyl)pyridin-1-ium chloride

Cat. No.: B13008150
CAS No.: 61083-49-6
M. Wt: 236.65 g/mol
InChI Key: IKEPXBXYEZKSFY-UHFFFAOYSA-M
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Description

1-(4-Nitrophenyl)pyridin-1-ium chloride (CAS 61083-49-6) is an organic pyridinium salt with a molecular formula of C11H9ClN2O2 and a molecular weight of 236.65 g/mol . This compound is provided as a high-purity material for research and development purposes. As a pyridinium derivative featuring a nitroaryl functional group, it serves as a valuable building block and chemical intermediate in various scientific investigations. Its structure suggests potential applications in the synthesis of more complex organic molecules, the study of charge-transfer complexes, and as a precursor in materials science research. Researchers value this compound for its specific molecular architecture that can be utilized to modify material properties or probe chemical interactions. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9ClN2O2 B13008150 1-(4-Nitrophenyl)pyridin-1-ium chloride CAS No. 61083-49-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

61083-49-6

Molecular Formula

C11H9ClN2O2

Molecular Weight

236.65 g/mol

IUPAC Name

1-(4-nitrophenyl)pyridin-1-ium;chloride

InChI

InChI=1S/C11H9N2O2.ClH/c14-13(15)11-6-4-10(5-7-11)12-8-2-1-3-9-12;/h1-9H;1H/q+1;/p-1

InChI Key

IKEPXBXYEZKSFY-UHFFFAOYSA-M

Canonical SMILES

C1=CC=[N+](C=C1)C2=CC=C(C=C2)[N+](=O)[O-].[Cl-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to 1-(4-Nitrophenyl)pyridin-1-ium Chloride and Analogues

The synthesis of N-aryl pyridinium (B92312) salts, including this compound, can be achieved through several established and emerging chemical strategies. These methods primarily involve the formation of a nitrogen-carbon bond between the pyridine (B92270) ring and the nitrophenyl group.

The most direct method for synthesizing this compound is through the N-arylation of pyridine. This typically involves reacting pyridine with an activated aryl halide, such as 1-chloro-4-nitrobenzene (B41953). The electron-withdrawing nitro group on the benzene (B151609) ring makes the ipso-carbon susceptible to nucleophilic attack by the nitrogen atom of the pyridine ring.

A classical and widely recognized method for preparing N-substituted pyridinium salts is the Zincke reaction . wikipedia.org In this reaction, pyridine is first activated by reacting with a highly electrophilic agent like 2,4-dinitrochlorobenzene to form an N-(2,4-dinitrophenyl)pyridinium salt, commonly known as a Zincke salt. wikipedia.orgenamine.net This salt is then treated with a primary amine, in this case, 4-nitroaniline (B120555). The process involves the opening of the pyridine ring by the amine, followed by the displacement of 2,4-dinitroaniline (B165453) and subsequent ring-closure to form the desired 1-(4-nitrophenyl)pyridin-1-ium salt. wikipedia.org The Zincke reaction provides a versatile platform for accessing a wide array of N-(hetero)arylpyridinium salts from diverse pyridine and aniline (B41778) precursors. digitellinc.com

For pyridines that are themselves electron-deficient, traditional N-arylation can be challenging. In such cases, alternative methods like copper-catalyzed reactions with diaryliodonium salts have proven effective. acs.org This approach overcomes the low nucleophilicity of the pyridine substrate by using a highly reactive arylating agent. acs.org

Table 1: Comparison of N-Arylation Approaches
MethodArylating AgentKey FeaturesReference
Direct N-Arylation1-chloro-4-nitrobenzeneDirect reaction, relies on activation by nitro group.General SNAr Principle
Zincke Reaction2,4-dinitrochlorobenzene and 4-nitroanilineTwo-step process via a stable Zincke salt intermediate; versatile for various amines and pyridines. enamine.netdigitellinc.com wikipedia.org
Nesmeyanov Protocol (Modified)Diaryliodonium saltsEffective for electron-deficient pyridines; uses a hypervalent iodine reagent. acs.org acs.org

Pyrylium (B1242799) salts are highly valuable precursors in the synthesis of pyridinium salts. researchgate.netresearchgate.net These six-membered cationic heterocyclic compounds contain a positively charged, trivalent oxygen atom, which makes the ring highly electrophilic and susceptible to attack by a wide range of nucleophiles. researchgate.netwikipedia.org

The reaction of a pyrylium salt with a primary amine, such as 4-nitroaniline, is a highly efficient method for producing N-aryl pyridinium salts. researchgate.netrsc.org The mechanism involves the nucleophilic attack of the amine at the C-2 position of the pyrylium ring, leading to a ring-opening and subsequent ring-closing sequence that replaces the oxygen heteroatom with nitrogen. semanticscholar.org This transformation is often carried out under mild conditions and can be facilitated by an acid catalyst. semanticscholar.org The versatility of this method allows for the synthesis of a broad spectrum of pyridinium salts by varying the substituents on both the pyrylium salt and the amine. researchgate.netsemanticscholar.org For instance, 2,4,6-triphenylpyrylium (B3243816) salts react with primary amines to yield the corresponding N-aryl pyridinium derivatives. wikipedia.org

In recent years, the principles of green chemistry have been applied to the synthesis of pyridinium salts to create more environmentally friendly processes. srce.hr These methods aim to reduce solvent usage, lower energy consumption, and simplify workup procedures.

Mechanochemistry , specifically liquid-assisted grinding (LAG), has emerged as a successful green technique. srce.hr This solvent-free or minimal-solvent approach involves grinding the reactants together, sometimes with a small amount of liquid to enhance the reaction rate. It has been shown to be a rapid and extremely simple method for producing quaternary pyridinium salts in moderate to excellent yields. srce.hr

Microwave-assisted synthesis is another green chemistry tool that has been effectively used to synthesize pyridine derivatives. nih.govacs.org This method often leads to significantly shorter reaction times, higher yields, and purer products compared to conventional heating methods. acs.org The application of these green methodologies aligns with the growing demand for sustainable chemical manufacturing. srce.hrrsc.org

Reaction Mechanisms and Kinetic Studies of Formation

The formation of this compound via direct N-arylation is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The mechanism involves the nucleophilic attack of the pyridine nitrogen on the carbon atom of 1-chloro-4-nitrobenzene that bears the chlorine atom. This initial addition step disrupts the aromaticity of the benzene ring and forms a negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, particularly by the electron-withdrawing nitro group. In the final step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored, yielding the final pyridinium salt product.

Kinetic studies on the related reactions of pyridines with aryl chlorothionoformates show the formation of a tetrahedral intermediate as the rate-determining step. nih.gov The reaction rates are typically first-order with respect to the amine concentration. nih.gov The Brønsted-type plots (logarithm of the rate constant versus the pKa of the pyridine) for these reactions are often linear, with low slope values (β), which is consistent with a stepwise mechanism involving the formation of an intermediate. nih.gov

The Zincke reaction proceeds through a more complex mechanism. wikipedia.org After the formation of the N-(2,4-dinitrophenyl)pyridinium salt, the addition of a primary amine leads to the opening of the pyridinium ring to form an intermediate known as a Zincke aldehyde or, more accurately, a König salt. wikipedia.orgwikipedia.org A second molecule of the amine then displaces the 2,4-dinitroaniline group. The resulting open-chain intermediate subsequently undergoes cyclization and elimination of an amine to form the new pyridinium ring. wikipedia.org

Derivatization and Further Chemical Modifications of the Pyridinium Core and Nitrophenyl Group

Once formed, the 1-(4-nitrophenyl)pyridin-1-ium cation is a versatile scaffold that can undergo further chemical modifications on both the pyridinium ring and the nitrophenyl substituent.

The positively charged nitrogen atom in the pyridinium ring renders it highly electron-deficient. This electronic feature deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution . quimicaorganica.orgyoutube.com Nucleophilic attack occurs preferentially at the positions ortho (C2, C6) and para (C4) to the nitrogen atom, as the negative charge in the resulting intermediate can be effectively stabilized by the heteroatom. quimicaorganica.orgyoutube.com

If the pyridinium ring possesses a good leaving group (e.g., a halide) at the 2- or 4-position, it can be readily displaced by a strong nucleophile. youtube.comyoutube.com This addition-elimination mechanism is analogous to SNAr reactions on other electron-poor aromatic systems. youtube.comyoutube.com

Modern methods have also enabled the direct C–H arylation of pyridines. nih.gov While this is more commonly performed on neutral pyridine, related strategies can be applied to derivatize the pyridinium core. For instance, a regiodivergent arylation protocol for pyridines has been developed using ring-opened Zincke intermediates, allowing for selective arylation at either the C4 or meta-positions depending on the reaction conditions (Pd-catalyzed vs. metal-free). nih.gov Furthermore, using N-aminopyridinium salts as electrophiles allows for the C4-selective arylation of the pyridine ring with electron-rich arenes. frontiersin.orgresearchgate.net

Table 2: Substitution Reactions on the Pyridinium Core
Reaction TypePosition of AttackKey FeaturesReference
Nucleophilic Substitution (with leaving group)C2, C4Requires a good leaving group; proceeds via an addition-elimination mechanism. quimicaorganica.orgyoutube.com
C-H Arylation (via Zincke intermediate)C4 or C3/C5 (meta)Regioselectivity is controlled by the choice of catalyst (Pd vs. metal-free). nih.gov
C4-Selective Arylation (via N-aminopyridinium salts)C4Reacts with electron-rich (hetero)arenes as nucleophiles. frontiersin.orgresearchgate.net

Modifications of the Nitrophenyl Substituent

The nitrophenyl group in this compound is a key site for chemical modification, with the reduction of the nitro group being a primary transformation. This reduction is often the initial step in the synthesis of more complex heterocyclic systems.

One of the most significant transformations is the reductive intramolecular cyclization of related N-(2-nitrophenyl)pyridinium salts to form pyrido[1,2-a]benzimidazoles. researchgate.netscispace.com This process involves the reduction of the nitro group to an amino group, which then undergoes an intramolecular cyclization with the pyridinium ring. The nature of the reducing agent has a significant impact on the reaction's outcome. scispace.com

Studies on the reduction of 1-[2-nitro-4-(trifluoromethyl)phenyl] pyridinium chloride have been conducted using various reducing agents in an acidic medium to prevent hydrolysis of the pyridinium salt. scispace.com The use of titanium(III) chloride, iron(II) chloride, and tin(II) chloride has been investigated. scispace.com Tin(II) chloride, in particular, has been shown to be an effective reagent for the reductive intramolecular cyclization of N-(2-nitro-4-R-phenyl)pyridinium chlorides. For instance, the reaction of N-(2-nitro-4-R-phenyl)pyridinium chlorides with tin(II) chloride in a solution of isopropyl alcohol, water, and hydrochloric acid at 40°C for a short duration (0.1 hours) leads to the formation of the corresponding pyrido[1,2-a]benzimidazoles. jraic.com

The electrochemical reduction of N-(2-nitro-4-R-phenyl)pyridinium chlorides at a lead cathode in a mixture of hydrochloric acid, isopropyl alcohol, and water has also been demonstrated as a high-yielding method for the synthesis of 7-substituted pyrido[1,2-a]benzimidazoles. researchgate.net This reaction is proposed to proceed through the formation of a hydroxylamine (B1172632) intermediate, which then undergoes heterocyclization. researchgate.net

These reductive cyclization methods highlight a key modification pathway for the nitrophenyl substituent, transforming the linear pyridinium salt into a fused heterocyclic system.

Table 1: Reductive Cyclization of N-(2-Nitro-4-R-phenyl)pyridinium Chlorides

Substrate Reducing Agent/Method Product Yield (%) Reference
N-[2-nitro-4-(trifluoromethyl)phenyl]pyridinium chloride SnCl₂ / HCl, i-PrOH, H₂O 7-(Trifluoromethyl)pyrido[1,2-a]benzimidazole Not specified jraic.com
N-(2,4-dinitrophenyl)pyridinium chloride SnCl₂ / HCl, i-PrOH, H₂O 7-Nitropyrido[1,2-a]benzimidazole Not specified jraic.com

Stereoselective Synthesis and Enantioselective Approaches

While extensive research has been conducted on the stereoselective reactions of pyridinium salts in general, specific examples detailing the stereoselective synthesis or enantioselective approaches for this compound are not extensively documented in the reviewed literature. However, the broader context of pyridinium salt chemistry provides insights into potential stereoselective transformations.

The dearomatization of pyridinium salts is a powerful strategy for the synthesis of chiral piperidines and other saturated N-heterocycles. mdpi.comnih.gov Catalytic asymmetric dearomatization reactions often involve the activation of the pyridine ring by an N-substituent, making it susceptible to nucleophilic attack. mdpi.com

One notable approach is the N-heterocyclic carbene (NHC) catalyzed enantioselective functionalization of pyridinium salts at the C4 position. nih.govresearchgate.netrepec.orgresearchgate.netkaist.ac.kr This method allows for the asymmetric β-pyridylation of enals with excellent control over both enantioselectivity and C4-regioselectivity. nih.govresearchgate.netrepec.org The strategy relies on the interaction between a chiral NHC-bound homoenolate and the pyridinium salt. nih.govresearchgate.net Although this has not been specifically reported for this compound, it represents a viable strategy for introducing chirality.

Another general method involves the rhodium-catalyzed dearomatization of N-alkyl nicotinic acid esters using aryl boronic acids as nucleophiles, which yields dihydropyridines with a fully substituted stereocenter at the C6-position. mdpi.com Furthermore, copper-catalyzed enantioselective 1,4-dearomatization of pyridinium salts with Grignard reagents has been developed to produce enantioenriched 1,4-dihydropyridines. mdpi.com

These examples of stereoselective dearomatization and functionalization, while not specific to this compound, underscore the potential for developing chiral syntheses based on this scaffold. The electron-withdrawing nature of the 4-nitrophenyl group could influence the reactivity and selectivity of such transformations. Future research may explore the application of these and other stereoselective methods to this particular pyridinium salt.

Advanced Structural Elucidation and Intermolecular Interactions

Single Crystal X-ray Diffraction Analysis of 1-(4-Nitrophenyl)pyridin-1-ium Chloride and Related Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a dedicated crystal structure for this compound is not publicly available, extensive analysis of closely related compounds, such as 4-(4-nitrobenzenesulfonamido)pyridinium chloride, provides a robust model for its expected structural characteristics.

The molecular conformation of N-aryl pyridinium (B92312) cations is characterized by a non-planar arrangement between the pyridinium and phenyl rings. In the analogue 4-(4-nitrobenzenesulfonamido)pyridinium chloride, the benzene (B151609) ring is twisted at an angle of 89.2(1)° with respect to the pyridinium ring. nih.gov This significant dihedral angle minimizes steric hindrance and is a typical feature of such bi-aryl systems. The nitro group itself is also slightly twisted from the plane of the benzene ring. nih.gov

The crystal packing in these salts is governed by a network of electrostatic interactions and hydrogen bonds, which assemble the ions into well-defined supramolecular structures. In 4-(4-nitrobenzenesulfonamido)pyridinium chloride, N—H⋯Cl hydrogen bonds link the cations and anions into chains. nih.gov Similarly, in the structure of 4-cyanopyridinium chloride, cations and chloride anions are linked via strong N—H⋯Cl hydrogen bonds, which are further organized by weaker C—H⋯Cl interactions and π-π stacking to build the final three-dimensional architecture. researchgate.net

Below is a table of crystallographic data for a closely related structure, illustrating the typical parameters for this class of compounds.

Table 1: Crystallographic Data for 4-(4-Nitrobenzenesulfonamido)pyridinium chloride nih.gov

Parameter Value
Formula C₁₁H₁₀N₃O₄S⁺·Cl⁻
Molecular Weight 315.73
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 37.942(8)
b (Å) 5.2446(10)
c (Å) 13.713(3)
β (°) 107.77(3)
Volume (ų) 2598.5(9)
Z 8

| Temperature (K) | 113(2) |

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in materials science and pharmaceuticals. This phenomenon is observed in related N-aryl heterocyclic compounds. For instance, 1-(4-nitrophenyl)-1H-benzimidazole, an analogue of the title compound, is known to exist in at least two polymorphic forms. researchgate.net

A new polymorph of this benzimidazole (B57391) derivative was reported with a monoclinic P2₁/c space group and unit cell parameters of a = 3.7375(1) Å, b = 27.9680(6) Å, c = 10.2595(2) Å, and β = 95.5120(10)°. researchgate.net This form differs from a previously reported polymorph, which has two molecules in its asymmetric unit and different cell dimensions. The new polymorph exhibits a higher packing coefficient (0.738 vs. 0.719), indicating a more efficient packing arrangement despite the similar molecular conformations of the molecules in both forms. researchgate.net

The existence of polymorphism highlights the influence of crystallization conditions—such as solvent, temperature, and pressure—on the resulting solid-state structure. The preparation of single crystals of 4-(4-nitrobenzenesulfonamido)pyridinium chloride, for example, was achieved by the slow evaporation of a hydrochloric acid solution, a technique that favors the growth of a specific, stable crystalline form. nih.gov This demonstrates a fundamental aspect of crystallization engineering, where conditions are manipulated to target a desired polymorph with specific physical properties.

Quantitative Analysis of Intermolecular Interactions

The supramolecular assembly in crystals of this compound and its relatives is directed by a hierarchy of non-covalent interactions. These range from strong, charge-assisted hydrogen bonds to weaker, yet cumulatively significant, aromatic and dispersion forces.

Hydrogen bonds are the most prominent directional interactions in the crystal structures of pyridinium salts. The primary and strongest of these is the interaction between the acidic proton on the pyridinium nitrogen and the chloride anion.

N—H⋯Cl Interactions: In pyridinium chlorides, the protonated nitrogen atom acts as a strong hydrogen bond donor to the chloride anion. In 4-(4-nitrobenzenesulfonamido)pyridinium chloride, this interaction has a donor-acceptor (N⋯Cl) distance of 3.039(2) Å. nih.gov A similar strong N—H⋯Cl bond is observed in 4-cyanopyridinium chloride, with an N⋯Cl distance of 3.033(5) Å. researchgate.net

C—H⋯O/C—H⋯Cl Interactions: Weaker hydrogen bonds involving carbon atoms as donors also play a crucial role in stabilizing the crystal packing. These include C—H⋯O interactions, where activated C-H groups on the pyridinium ring donate to the oxygen atoms of the nitro group on an adjacent cation, and C—H⋯Cl interactions with the chloride anion. The crystal structure of 4-cyanopyridinium chloride features C—H⋯Cl contacts with C⋯Cl distances of 3.566(5) Å. researchgate.net

The geometry of these interactions in related pyridinium salts is summarized in the table below.

Table 2: Hydrogen Bond Geometries in Related Pyridinium Chloride Structures

Interaction Type Donor (D) Acceptor (A) D⋯A Distance (Å) D-H⋯A Angle (°) Reference
N—H⋯Cl Pyridinium-N Cl⁻ 3.039(2) 171(3) nih.gov
N—H⋯Cl Pyridinium-N Cl⁻ 3.033(5) - researchgate.net

| C—H⋯Cl | Pyridinium-C | Cl⁻ | 3.566(5) | - | researchgate.net |

The aromatic rings of the 1-(4-nitrophenyl)pyridin-1-ium cation are predisposed to engage in π-π stacking interactions. These interactions are driven by a combination of electrostatic and van der Waals forces and are particularly significant between the electron-deficient nitrophenyl ring and the electron-rich pyridinium ring of neighboring cations.

In the crystal packing of 4-cyanopyridinium chloride, significant π-π stacking is observed between the pyridine (B92270) rings of adjacent cations. These interactions are characterized by centroid-to-centroid distances of 4.416(5) Å and 4.102(5) Å, indicating a parallel-displaced arrangement that helps to stabilize the layered structure. researchgate.net Similar interactions are expected to be a key organizing feature in the crystal lattice of this compound, contributing to the formation of one- or two-dimensional supramolecular motifs.

Beyond conventional hydrogen and π-π bonds, other non-covalent interactions can be significant in related or engineered structures.

Halogen Bonds: A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophile (the halogen bond acceptor). The chloride anion in the title compound is an excellent halogen bond acceptor. While no halogen bond donor is present in the pure salt, co-crystallization with molecules like 1,4-diiodotetrafluorobenzene (B1199613) could introduce strong C—I⋯Cl⁻ halogen bonds, forming highly directional and predictable supramolecular assemblies.

Tetrel Bonds: A tetrel bond is a non-covalent interaction involving a Group 14 element (like carbon) acting as an electrophilic center. The sp²-hybridized carbon atoms within the aromatic rings, particularly the one bonded to the pyridinium nitrogen, can exhibit electrophilic character and participate in tetrel bonding with electron-rich species, further influencing the crystal packing.

While these interactions are not the primary forces in the simple chloride salt, their potential to be exploited in designing more complex, multi-component crystals (co-crystals) of this compound is of significant interest in the field of supramolecular chemistry and crystal engineering.

Hirshfeld Surface Analysis and Fingerprint Plots for Supramolecular Assembly

Hirshfeld surface analysis is a computational method that partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) is greater than that of all other molecules in the crystal. This partitioning allows for the visualization of intermolecular contacts and the generation of two-dimensional "fingerprint plots," which summarize the types and relative significance of these interactions.

For the cation of 1-(4-Nitrophenyl)pyridin-1-ium, the Hirshfeld surface would be mapped to visualize the close contacts it forms with the surrounding chloride anions and other neighboring cations. The surface is typically colored to highlight different properties, such as the normalized contact distance (dnorm), which uses a red-white-blue color scheme to indicate contacts shorter than, equal to, and longer than the van der Waals radii, respectively. Red spots on the dnorm map are indicative of particularly close contacts, such as hydrogen bonds.

The corresponding 2D fingerprint plot is a scatter plot of the distances from the Hirshfeld surface to the nearest nucleus inside the surface (di) versus the distance to the nearest nucleus outside the surface (de). The distribution and features of the points on this plot provide a quantitative summary of the intermolecular interactions.

While specific experimental data on the Hirshfeld surface analysis of this compound is not available in the reviewed literature, a hypothetical analysis based on its structure and the interactions observed in similar compounds can be projected. The primary interactions would likely involve hydrogen bonds between the acidic protons of the pyridinium ring and the chloride anion. Furthermore, C—H···O interactions involving the nitro group and C—H···π interactions are also expected to play a role in the supramolecular assembly. The fingerprint plots would be expected to show distinct spikes corresponding to these dominant interactions.

A detailed breakdown of the percentage contributions of various intermolecular contacts, derived from the fingerprint plots, allows for a quantitative comparison of their importance in the crystal packing. For instance, in the crystal structures of two salts of 4-(4-nitrophenyl)piperazin-1-ium, the O···H/H···O contacts were found to be the most significant, contributing 34.3% and 31.7% to the Hirshfeld surface in the trifluoroacetate (B77799) and trichloroacetate (B1195264) salts, respectively. Competing with these are the halogen···hydrogen contacts (F···H/H···F and Cl···H/H···Cl), which also show substantial contributions.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound Derived from Hirshfeld Surface Analysis

Intermolecular Contact TypeProjected Percentage Contribution (%)
H···Cl/Cl···H40 - 50
H···O/O···H20 - 30
C···H/H···C10 - 15
H···H5 - 10
C···C3 - 5
N···H/H···N1 - 3
Other< 1

Computational and Theoretical Investigations

Electronic Structure and Molecular Orbital Theory (HOMO-LUMO Analysis)

Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are termed the frontier molecular orbitals (FMOs). Their energies and spatial distributions are key indicators of a molecule's ability to donate or accept electrons, governing its reactivity. researchgate.netwuxibiology.com

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity. nih.gov A small HOMO-LUMO gap suggests that a molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. nih.gov

In computational studies of related N-aryl-azolium compounds, the HOMO is often located on the electron-rich aromatic ring, while the LUMO is centered on the electron-deficient heterocyclic ring or substituent groups. For molecules containing a 4-nitrophenyl group, theoretical analyses on similar structures show that the HOMO-LUMO energy gap indicates that charge transfer occurs within the molecule. nih.govnih.gov This intramolecular charge transfer is a key feature of its electronic properties.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that combines accuracy and efficiency for predicting the properties of molecules. nih.gov It is employed to determine optimized geometries, electronic properties, and spectroscopic features of chemical compounds. nih.gov

Geometrical Parameters and Conformational Analysis

DFT calculations are used to predict the most stable three-dimensional arrangement of atoms in a molecule by minimizing its energy. These calculations provide detailed geometrical parameters, such as bond lengths, bond angles, and dihedral angles. nih.gov

For aromatic and heterocyclic compounds, a key conformational feature is the dihedral angle between the planes of the rings. X-ray crystallography studies on the closely related compound, 1-(4-nitrophenyl)-1H-imidazol-3-ium chloride, reveal that the imidazolium (B1220033) and benzene (B151609) rings are nearly coplanar, with a small dihedral angle of 4.59°. nih.govresearchgate.net In another analogue, 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium chloride, the dihedral angle between the nitrophenyl ring and the central imidazolium ring was found to be 34.77°. researchgate.net For 1-(4-nitrophenyl)pyridin-1-ium chloride, DFT optimization would similarly predict the preferred orientation of the 4-nitrophenyl group relative to the pyridinium (B92312) ring, which is critical for understanding its crystal packing and intermolecular interactions.

Below is a table of selected experimental geometric parameters for the analogous compound 1-(4-Nitrophenyl)-1H-imidazol-3-ium chloride, which provides insight into the expected values for the subject compound. nih.gov

ParameterBondLength (Å)
Bond LengthC2–N11.316 (2)
Bond LengthC2–N21.343 (2)
Bond LengthC4–C31.343 (3)
Bond LengthC8–C71.381 (2)

Table 1: Selected experimental bond lengths for 1-(4-Nitrophenyl)-1H-imidazol-3-ium chloride.

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools derived from DFT calculations that illustrate the charge distribution on the surface of a molecule. nih.gov These maps are color-coded to show regions of electron richness (negative potential, typically red) and electron deficiency (positive potential, typically blue).

MEP analysis helps identify sites susceptible to electrophilic and nucleophilic attack. In studies of molecules containing a 4-nitrophenyl group, the nitro group and amide regions are often identified as centers for electrophilic attacks. nih.gov For this compound, an MEP map would likely show a high positive potential around the pyridinium ring, especially the nitrogen atom, and a negative potential localized on the oxygen atoms of the nitro group. This distribution highlights the molecule's polar nature and its potential interaction sites.

Vibrational Spectra Prediction and Assignment

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov The theoretical prediction aids in the assignment of experimental spectral bands to specific vibrational modes, such as stretching, bending, and torsional motions of the atoms. nih.govnorthwestern.edu

For related compounds like dimethyl amino pyridinium 4-nitrophenolate (B89219) 4-nitrophenol (B140041), spectral interpretations have been performed using DFT calculations with the B3LYP functional. nih.gov Theoretical studies on other nitro-aromatic compounds have placed particular emphasis on assigning the vibrations of the nitro group. mdpi.com A similar computational approach for this compound would allow for a detailed interpretation of its experimental IR and Raman spectra, confirming its structural features through vibrational analysis.

NMR Chemical Shift Calculations

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT is a well-established methodology for confirming molecular structures. nih.govmdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT for these calculations. mdpi.commdpi.com

Numerous studies have demonstrated that a strong linear correlation between experimental and DFT-calculated ¹H and ¹³C NMR chemical shifts provides robust confirmation of a proposed structure and its resonance assignments. mdpi.comresearchgate.net The choice of density functional and basis set is critical for accuracy, with benchmark studies guiding the selection of the most reliable methods. nih.govresearchgate.net For this compound, DFT calculations would provide theoretical ¹H and ¹³C chemical shifts for each unique proton and carbon atom, aiding in the definitive assignment of its experimental NMR spectra.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

MD simulations have been used to study the dynamic changes in proteins upon binding with ligands containing related structures like dihydropyridines. These simulations can elucidate the binding mode and key interactions between the molecule and its environment. For this compound, MD simulations could be employed to study its behavior in solution, including its interaction with solvent molecules and the chloride counter-ion, providing a more complete picture of its properties in a dynamic system.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule to define atoms and the bonds between them. This analysis allows for a detailed characterization of the nature of chemical bonds and intermolecular interactions.

A QTAIM analysis of this compound would involve calculating the electron density and its topological properties. Key parameters at the bond critical points (BCPs)—points of minimum electron density between two interacting atoms—would be of particular interest. These parameters include:

Electron Density (ρ(r)) : The magnitude of ρ(r) at a BCP correlates with the strength of the bond.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value is characteristic of a shared interaction (covalent bond), while a positive value suggests a closed-shell interaction (ionic bond, hydrogen bond, or van der Waals interaction).

Total Electron Energy Density (H(r)) : The sign of H(r) also helps to distinguish between interaction types.

For this compound, QTAIM analysis would be instrumental in quantifying the nature of the C-N bonds within the pyridinium and nitrophenyl rings, the N-C bond connecting the two rings, and the C-H and N-O bonds. Furthermore, it would precisely characterize the non-covalent interactions, particularly the hydrogen bonds and other close contacts between the cation and the chloride anion, providing insights into the forces governing the crystal packing.

While specific data for the title compound is not available, a representative QTAIM analysis of a related pyridinium salt, 3-(4-cyanothiophen-3-yl)- nih.govnih.govresearchgate.netselenadiazolo[4,5-a]pyridin-4-ium chloride, highlights the utility of this method. In that study, QTAIM was used to identify and characterize chalcogen bonds (Se···Cl and Se···S), demonstrating the presence of bond critical points and quantifying the interaction strengths.

Table 1: Hypothetical QTAIM Parameters for Key Interactions in this compound

Interacting AtomsType of InteractionElectron Density (ρ(r)) (a.u.)Laplacian (∇²ρ(r)) (a.u.)Total Energy Density (H(r)) (a.u.)
N-C (pyridinium ring)CovalentHighNegativeNegative
C-C (phenyl ring)CovalentHighNegativeNegative
N-O (nitro group)Polar CovalentHighNegativeNegative
Cation···Cl⁻Ionic/Hydrogen BondLow to MediumPositiveSlightly Positive or Negative

Note: This table is illustrative and based on general principles of QTAIM analysis, as specific data for this compound is not available in the cited literature.

Structure-Property Relationship Theoretical Modeling through Computational Approaches

Structure-property relationship studies aim to establish a correlation between the chemical structure of a molecule and its macroscopic properties. nih.gov Computational approaches, particularly those based on Density Functional Theory (DFT), are powerful tools for this purpose.

For this compound, theoretical modeling could predict a range of properties, including:

Electronic Properties : The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are crucial for understanding the molecule's reactivity, electronic transitions, and charge transfer characteristics. The presence of the electron-withdrawing nitro group and the positively charged pyridinium ring would significantly influence these frontier orbitals.

Spectroscopic Properties : Computational methods can simulate infrared (IR), UV-Visible, and Nuclear Magnetic Resonance (NMR) spectra. Comparing these theoretical spectra with experimental data helps to validate the computed structure and provides a detailed assignment of spectral features.

Non-Linear Optical (NLO) Properties : Molecules with significant charge separation, like N-arylpyridinium salts, are candidates for NLO materials. Theoretical calculations of properties like polarizability and hyperpolarizability can assess this potential.

While specific theoretical modeling studies on this compound are not found in the searched literature, studies on similar molecules demonstrate the approach. For example, the structure-activity relationship of other pyridine (B92270) derivatives has been computationally analyzed to understand their antiproliferative activity, correlating it with the presence of specific functional groups. nih.gov Similarly, computational studies on other nitrophenyl-containing compounds have been used to predict their reactivity and spectroscopic properties.

Table 2: Hypothetical Calculated Properties for this compound

PropertyPredicted Value/CharacteristicSignificance
HOMO-LUMO GapRelatively smallIndicates potential for charge transfer and reactivity
Dipole MomentHighDue to the charged nature and polar nitro group
First Hyperpolarizability (β)Non-zeroSuggests potential for NLO applications
Key IR FrequenciesDistinct peaks for N-O stretch, C=N stretch, C=C stretchAllows for structural characterization

Note: This table is illustrative, as specific calculated data for this compound is not available in the cited literature.

Spectroscopic Characterization Advanced Research Aspects

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Structural and Bonding Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and understanding the bonding framework of 1-(4-nitrophenyl)pyridin-1-ium chloride. When combined with theoretical calculations, a detailed assignment of vibrational modes can be achieved.

The vibrational spectra of this compound are complex, featuring contributions from the pyridinium (B92312) cation, the 4-nitrophenyl group, and the C-N bond linking them. Theoretical calculations, typically using Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are essential for accurate band assignment. nih.govnih.gov These calculations provide optimized geometry and harmonic vibrational frequencies that show excellent agreement with experimental data after appropriate scaling. nih.gov

Key vibrational modes for related nitrophenyl and pyridinium compounds have been identified through such combined experimental and theoretical studies. elixirpublishers.comresearchgate.net For instance, the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are among the most characteristic bands. In nitro-PAHs, asymmetric nitro stretches are predicted at higher frequencies. nih.gov For similar molecules, these bands appear in the regions of 1584-1540 cm⁻¹ (asymmetric) and around 1335-1350 cm⁻¹ (symmetric). elixirpublishers.comresearchgate.net

The C-N stretching vibrations involving the pyridine (B92270) ring typically absorb strongly in the 1600-1500 cm⁻¹ region. elixirpublishers.com The carbon-carbon stretching vibrations within the aromatic rings are expected between 1625-1430 cm⁻¹. elixirpublishers.com For a related compound, 1-(4-nitrophenyl)-1H-imidazol-3-ium chloride, characteristic IR bands were observed for aromatic NO₂ at 1503 and 1370 cm⁻¹, and a band for the p-substituted benzene (B151609) ring at 845 cm⁻¹. nih.gov

A detailed analysis involves calculating the Potential Energy Distribution (PED), which quantifies the contribution of different internal coordinates to each normal mode, allowing for unambiguous assignments. elixirpublishers.com

Table 1: Tentative Vibrational Band Assignments for this compound based on similar compounds.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Reference/Comment
NO₂ Asymmetric Stretching1540 - 1585Characteristic for nitroaromatic compounds. researchgate.net
C=C/C=N Ring Stretching (Pyridine)1500 - 1625Involves stretching of the pyridinium ring bonds. elixirpublishers.com
C=C Ring Stretching (Phenyl)1430 - 1600Aromatic C-C stretching vibrations. elixirpublishers.com
NO₂ Symmetric Stretching1335 - 1370Another key vibration of the nitro group. elixirpublishers.comnih.gov
C-N Stretching (Inter-ring)1290 - 1350Vibration of the bond connecting the two rings. researchgate.net
C-H in-plane bending1000 - 1300Associated with the aromatic C-H bonds.
C-H out-of-plane bending750 - 900Characteristic of the substitution pattern on the rings. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides critical information on the excited-state properties of this compound, including charge transfer phenomena and its response to environmental changes.

The structure of this compound, featuring an electron-donating pyridinium moiety and a potent electron-withdrawing nitrophenyl group connected via a π-system, makes it a classic "push-pull" chromophore. nih.gov Upon photoexcitation, these molecules can exhibit a significant redistribution of electron density, leading to an Intramolecular Charge Transfer (ICT) from the pyridinium (donor) to the nitrophenyl (acceptor) part of the molecule. nih.gov

This ICT process is a fundamental photophysical event that often leads to the formation of a highly polar excited state. nih.gov The structural dynamics accompanying ICT, such as the twisting of the nitrophenyl group relative to the pyridinium ring, can occur on an ultrafast timescale (femtoseconds). nih.gov This twisting motion facilitates the charge separation and is a key feature of the excited state relaxation pathway in many push-pull systems. nih.gov The ICT character is also a crucial factor in phenomena like solvatochromism and aggregation-induced emission. rsc.orgresearchgate.net

Solvatochromism refers to the change in the position, and sometimes intensity, of UV-Vis absorption or fluorescence emission bands with a change in solvent polarity. researchgate.net Molecules with a significant difference in dipole moment between their ground and excited states, such as ICT compounds, typically exhibit strong solvatochromism.

For this compound, an increase in solvent polarity is expected to stabilize the polar ICT excited state more than the less polar ground state. This stabilization leads to a decrease in the energy gap between the ground and excited states, resulting in a bathochromic (red) shift in the emission spectrum. researchgate.netresearchgate.net The absorption spectrum may show less pronounced shifts. This behavior can be utilized to probe the local environment of the molecule. Studies on similar compounds have demonstrated this pronounced dependence of emission wavelength on the polarity of the medium. researchgate.net

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules in dilute solutions become highly luminescent upon aggregation or in the solid state. magtech.com.cnnih.gov This process is often attributed to the Restriction of Intramolecular Motion (RIM), which blocks non-radiative decay pathways that are active in solution. nih.gov

Pyridinium salts are known to be effective AIEgens. rsc.orgrsc.orgosi.lv In solution, molecules like this compound can dissipate excitation energy through non-radiative pathways, such as intramolecular rotations or vibrations, resulting in weak fluorescence. In the aggregated or solid state, these intramolecular motions are restricted. Furthermore, non-covalent intermolecular interactions, such as π⁺-π interactions between pyridinium cations, can create a rigid environment that enhances fluorescence efficiency. osi.lvrsc.org

The nature of the counter-ion can significantly influence the solid-state emission properties. For pyridinium AIEgens, chloride (Cl⁻) counter-ions have been shown to lead to lower energy (red-shifted) emission compared to larger counter-ions like tosylate. osi.lv For example, a change from a tosylate to a chloride counter-ion in a similar pyridinium salt resulted in a bathochromic shift of over 70 nm in the solid-state emission maximum. osi.lv This highlights the role of crystal packing and intermolecular forces, which are influenced by the counter-ion, in tuning the optical properties of AIE-active pyridinium salts.

Table 2: Summary of Electronic Spectroscopy Phenomena.

PhenomenonDescriptionExpected Observation for this compound
Intramolecular Charge Transfer (ICT)Photoinduced electron density shift from the pyridinium (donor) to the nitrophenyl (acceptor) group. nih.govFormation of a polar excited state; responsible for other photophysical behaviors.
SolvatochromismShift in emission wavelength with solvent polarity. researchgate.netRed-shift (bathochromic shift) in fluorescence emission with increasing solvent polarity.
Aggregation-Induced Emission (AIE)Enhanced fluorescence in the aggregated or solid state compared to dilute solution. magtech.com.cnWeak emission in solution, strong emission in solid state due to RIM and π⁺-π interactions. osi.lvrsc.org Emission wavelength influenced by the chloride counter-ion. osi.lv

No published research articles or database entries containing advanced 1D and 2D NMR spectroscopic data (such as COSY, HSQC, HMBC) for this compound could be located. While general NMR studies have been performed on related N-aryl pyridinium salts to confirm their synthesis, the specific chemical shifts, coupling constants, and through-bond or through-space correlations for the title compound are not available. wjpsonline.compsu.edu

There is no available literature detailing the use of solid-state NMR for the crystalline characterization of this compound. While solid-state NMR is a powerful technique for investigating the structure, dynamics, and polymorphism of crystalline solids, it has not been applied to this specific compound in any publicly accessible research.

Detailed studies on the mass spectrometry fragmentation pathways and the elucidation of fragmentation mechanisms for this compound are not present in the scientific literature. General mass spectrometry is often used to confirm the molecular weight of synthesized compounds, but an in-depth analysis of how this specific cation fragments under mass spectrometric conditions has not been reported. Studies on the fragmentation of other complex heterocyclic salts exist but are not directly applicable. researchgate.net

Advanced Materials Applications

Non-Linear Optical (NLO) Properties and Materials Design

Organic materials with significant non-linear optical (NLO) properties are at the forefront of research for applications in optical communications, data storage, and frequency conversion. The key to a molecule's NLO activity lies in its electronic structure, specifically the presence of a donor-π-acceptor (D-π-A) system that facilitates intramolecular charge transfer. In 1-(4-Nitrophenyl)pyridin-1-ium chloride, the pyridinium (B92312) ring can act as an electron acceptor, while the nitrophenyl group is a strong electron-withdrawing moiety, creating a system with potential for significant NLO effects.

Second Harmonic Generation (SHG) Efficiency

Second Harmonic Generation (SHG) is a phenomenon where light of a specific frequency is converted into light with twice the frequency. The efficiency of this process is highly dependent on the molecular structure and the crystalline arrangement of the compound. For organic NLO materials, a non-centrosymmetric crystal packing is a prerequisite for observing SHG.

While direct measurements of the SHG efficiency for this compound are not extensively reported in the literature, studies on analogous compounds provide valuable insights. For instance, the related compound dimethyl amino pyridinium 4-nitrophenolate (B89219) 4-nitrophenol (B140041) has demonstrated a relative SHG efficiency 15 times greater than that of potassium dihydrogen phosphate (B84403) (KDP), a standard inorganic NLO material. nih.gov This significant efficiency is attributed to the effective charge transfer from the phenolate (B1203915) donor to the pyridinium acceptor, facilitated by strong intermolecular hydrogen bonding. Similarly, powder samples of 2-amino-5-nitropyridinium dichloroacetate (B87207) have shown SHG signals comparable to that of 3-methyl-4-nitropyridine (B157339) N-oxide (POM), another well-known organic NLO material. acs.org These findings suggest that the nitropyridinium core is a promising scaffold for high-efficiency SHG materials.

Table 1: Comparison of SHG Efficiency in Related Pyridinium Compounds

Compound Relative SHG Efficiency (vs. KDP) Reference
Dimethyl amino pyridinium 4-nitrophenolate 4-nitrophenol 15 nih.gov

Structure-NLO Property Correlations and Molecular Hyperpolarizability (β)

The first-order molecular hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. A large β value is indicative of a strong NLO effect. The magnitude of β is directly related to the extent of intramolecular charge transfer. In molecules like this compound, the presence of the electron-donating pyridinium ring and the electron-accepting nitrophenyl group is expected to result in a significant β value.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in predicting the hyperpolarizability of novel compounds. For a series of pyrazoline derivatives containing a nitrophenyl group, DFT calculations have shown that the presence of two electron-withdrawing NO2 groups enhances the NLO properties, with calculated hyperpolarizability (β₀) values ranging from 5.21 × 10⁻³⁰ to 7.26 × 10⁻³⁰ esu, which are greater than that of urea, a standard reference material. nih.gov The enhancement of β is often linked to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The effect of intermolecular hydrogen bonding has also been shown to enhance the β value in pyridinium-based systems. nih.gov

Crystal Engineering for Non-Centrosymmetric Structures

The macroscopic NLO response of a material is not only dependent on the molecular hyperpolarizability but also critically on the alignment of the molecules in the crystal lattice. To achieve a non-zero second-order NLO susceptibility (χ⁽²⁾), the material must crystallize in a non-centrosymmetric space group. Crystal engineering provides strategies to control the molecular packing. One effective approach is the use of specific counterions to guide the assembly of the chromophores. For instance, associating the 2-amino-5-nitropyridinium cation with a counteranion capable of self-aggregating into chains or layers, such as (H₂PO₄⁻)n, has been shown to systematically lead to non-centrosymmetric structures. acs.org The formation of hydrogen bonds and π-π stacking interactions are also crucial in dictating the final crystal structure. nih.gov The introduction of bulky groups can also induce a non-centrosymmetric arrangement. acs.org

Organic Semiconductors and Charge Transport Phenomena

The development of organic semiconductors is driven by their potential for creating flexible, low-cost electronic devices. The performance of these materials is governed by their ability to transport charge, which is intimately linked to their molecular structure and solid-state packing.

Photoconductivity and Electronic Device Applications

Photoconductivity is the increase in electrical conductivity of a material when exposed to light. This property is central to the functioning of photodetectors and solar cells. In organic materials, photoconductivity arises from the generation of charge carriers (electrons and holes) upon light absorption. While specific studies on the photoconductivity of this compound are scarce, the general principles of charge-transfer complexes suggest its potential in this area. The formation of charge-transfer complexes between electron-donor and electron-acceptor molecules can lead to materials with interesting electronic properties. The interaction between a pyridinium cation and a suitable donor could facilitate charge separation and transport upon photoexcitation.

Fluorescent Probes and Chemical Sensors (Mechanistic Principles)

Fluorescent probes are molecules that exhibit a change in their fluorescence properties in the presence of a specific analyte. This change can be an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength. The presence of a nitroaromatic group, such as the nitrophenyl group in this compound, is often associated with fluorescence quenching. This is due to photoinduced electron transfer (PET) from the excited state of the fluorophore to the electron-deficient nitroaromatic moiety.

This quenching mechanism can be exploited for the design of "turn-on" fluorescent probes. If the electron-withdrawing nature of the nitro group is diminished through a chemical reaction with an analyte, the PET process can be inhibited, leading to a restoration of fluorescence. For example, the reduction of a nitro group to an amino group would significantly decrease its quenching ability, providing a basis for a sensor for reducing agents. While not directly demonstrated for this compound, this principle is well-established in the design of fluorescent probes for various analytes and biological processes.

Furthermore, the photophysical properties of pyridinium salts can be sensitive to their environment, such as pH and solvent polarity. rsc.orgmdpi.com This sensitivity can also be harnessed for sensing applications. For instance, changes in the protonation state of a molecule can alter its electronic structure and, consequently, its fluorescence characteristics. rsc.org

Dyes and Pigments: Photophysical Properties and Aggregation Behavior

The photophysical properties and aggregation behavior of pyridinium salts are critical to their application as dyes and pigments. The presence of the electron-withdrawing nitro group on the phenyl ring of this compound is expected to significantly influence its electronic transitions and intermolecular interactions.

Photophysical Properties:

The photophysical properties of pyridinium derivatives are intrinsically linked to their molecular structure. The absorption and fluorescence spectra are sensitive to the nature of substituents and the surrounding solvent properties. For example, in a study of various 4-phenyl-1,4-dihydropyridines, the electronic nature of the substituents on the phenyl ring was found to strongly affect their photophysical and photochemical behavior. researchgate.net While specific data for this compound is not detailed in the available literature, related dinitrophenyl pyridinium chlorides have been synthesized and characterized spectroscopically, indicating research interest in the optical properties of such chromophores. researchgate.netnih.gov

Aggregation Behavior:

The aggregation of dye molecules can lead to significant changes in their optical properties, a phenomenon that can be either detrimental (aggregation-caused quenching) or beneficial (aggregation-induced emission, AIE). In aqueous solutions, planar heterocyclic salts, similar in structure to this compound, have been shown to form H-aggregates. rsc.org This type of aggregation typically results in a blue-shift (hypsochromic shift) of the absorption band.

Recent research has highlighted the potential for pyridinium salts to exhibit Aggregation-Induced Emission (AIE). rsc.org This counterintuitive phenomenon, where non-emissive or weakly emissive molecules become highly luminescent upon aggregation, is of great interest for applications in optoelectronics and sensing. The formation of specific intermolecular interactions, such as π-π stacking in the aggregated state, can restrict intramolecular rotations and vibrations, thus opening up radiative decay channels.

The table below summarizes the expected effects of aggregation on the photophysical properties of pyridinium-based dyes.

Type of AggregateEffect on Absorption SpectrumEffect on Emission
H-aggregateHypsochromic shift (Blue shift)Often quenched
J-aggregateBathochromic shift (Red shift)Often enhanced
AIE-aggregateMay show varied absorption shiftsSignificant emission enhancement

This interactive table provides a general overview of aggregation effects in dye systems.

While the specific aggregation behavior of this compound has not been extensively documented, its planar structure and potential for intermolecular π-π interactions suggest that it could form aggregates in solution, influencing its properties as a dye or pigment. Further research is necessary to fully elucidate the photophysical properties and aggregation phenomena of this specific compound.

Catalytic and Reagent Applications

Role of Pyridinium (B92312) Salts as Phase-Transfer Catalysts

Quaternary pyridinium salts are a class of compounds known to function as phase-transfer catalysts (PTCs). rsc.orgjst.go.jp A PTC facilitates the transfer of a reactant between two immiscible phases (e.g., aqueous and organic), thereby accelerating the reaction rate. jst.go.jp The catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, pairs with an anion from the aqueous phase, transporting it into the organic phase where it can react with the substrate. rsc.org

N-alkyl pyridinium salts, in particular, have been investigated and used as phase-transfer catalysts and ionic liquids. rsc.org The efficiency of a PTC is related to the lipophilicity of its cation, which allows it to be soluble in the organic phase. While long-chain N-alkyl pyridinium salts are common PTCs, N-aryl variants like 1-(4-nitrophenyl)pyridin-1-ium chloride can also exhibit this capability, leveraging their ionic nature to interact with reactants at phase boundaries. The specific application and efficiency, however, would depend on the reaction system.

Organocatalytic Activity in Organic Transformations

N-aryl pyridinium salts are valuable organocatalysts, primarily due to the tunable electrophilicity of the pyridine (B92270) ring. The attachment of an electron-withdrawing group, such as the 4-nitrophenyl group, activates the pyridinium ring, making it more susceptible to nucleophilic attack and facilitating a range of organic transformations. mdpi.com

While direct C-N cross-coupling reactions catalyzed by this compound are not extensively documented, related pyridinium salts serve as versatile precursors or electrophiles in such transformations. For instance, N-functionalized pyridinium salts are used as radical precursors for deaminative cross-couplings. researchgate.net More relevant to N-aryl pyridinium salts, palladium-catalyzed Buchwald-Hartwig amination and copper-mediated Ullmann-Goldberg reactions are standard methods for forming N-aryl bonds, which could be used to synthesize the pyridinium salt itself. acs.org In a different approach, N-aryl pyridinium salts can be synthesized via the Zincke reaction, where N-(2,4-dinitrophenyl)pyridinium chloride is a key intermediate. nih.gov This highlights the role of pyridinium chemistry in the broader context of C-N bond formation. nih.gov

Pyridinium salts can participate in cycloaddition reactions, often through the in-situ generation of pyridinium ylides. These ylides are 1,3-dipoles that can react with various dipolarophiles. For example, the [3+2] cycloaddition of pyridinium ylides with alkenes or alkynes is a well-established method for synthesizing indolizine (B1195054) and pyrazolo[1,5-a]pyridine (B1195680) scaffolds. nih.gov

A study on the 1,3-dipolar cycloaddition of 1-(4-nitrobenzyl)-pyridinium-3-olate (a related pyridinium betaine) with various dipolarophiles highlights the reactivity of such scaffolds. nih.gov While this is not the exact compound, the presence of a nitro-substituted benzyl (B1604629) group demonstrates the compatibility of the nitroaromatic moiety in these reactions. Another relevant transformation is the reaction of oxazinones with nitrophenylacetylene, which proceeds via a tandem cycloaddition/cycloreversion sequence to form substituted pyridines. nih.gov

The following table shows examples of cycloadducts formed from a related pyridinium ylide precursor.

DipolarophilePyridinium Ylide PrecursorProductReference
Isatylidene malononitrilesN-(4-nitrobenzyl) quinolinium bromideSpiro[indoline-3,2′-pyrrolo[1,2-a]quinolines] nih.gov
Vinyltrimethylsilane1-(4-nitrobenzyl)-pyridinium-3-olateCycloadduct chemistryviews.org
Methylene sulfone1-(4-nitrobenzyl)-pyridinium-3-olateCycloadduct chemistryviews.org
Vinyl triphenylphosphonium bromide1-(4-nitrobenzyl)-pyridinium-3-olateCycloadduct chemistryviews.org
This table presents data for structurally related N-(4-nitrobenzyl) pyridinium derivatives to illustrate the principle of cycloaddition reactions.

The dearomatization of pyridinium salts is a powerful strategy for synthesizing valuable three-dimensional piperidine (B6355638) and dihydropyridine (B1217469) scaffolds from flat aromatic precursors. acs.org The electron-deficient nature of N-aryl pyridinium salts, especially those with electron-withdrawing groups like this compound, makes them excellent candidates for nucleophilic dearomatization. mdpi.com

Several catalytic systems have been developed for this purpose:

Rhodium-Catalyzed Reductive Transamination: A rhodium-catalyzed transfer hydrogenation of pyridinium salts can produce N-(hetero)aryl piperidines. This process involves the initial reduction of the pyridinium ion to a dihydropyridine intermediate, which is then hydrolyzed and undergoes reductive amination with an external amine. nih.govmdpi.com This method is effective for a range of substituted pyridinium salts. nih.gov

Copper-Catalyzed Dearomatization: Chiral copper hydride complexes have been shown to catalyze the C-C bond-forming dearomatization of pyridines without prior activation of the heterocycle. nih.gov Another copper-catalyzed method involves the C4-selective addition of silicon nucleophiles to prochiral pyridinium triflates, yielding 4-silylated 1,4-dihydropyridines with high enantioselectivity. acs.org

Organocatalytic Dearomatization: Chiral N-heterocyclic carbenes (NHCs) and thiourea (B124793) derivatives have been used to catalyze the enantioselective dearomatization of N-alkylpyridinium salts. mdpi.com Placing an electron-withdrawing group (like a nitro or cyano group) on the pyridine ring is often crucial for enhancing the electrophilicity and achieving successful dearomatization. mdpi.com

Research has shown that for dearomatization reactions, an N-benzyl substituent and an electron-withdrawing group at the 3-position of the pyridinium salt are often beneficial. acs.org

Mechanism of Catalytic Action and Catalyst Design Principles

The catalytic activity of pyridinium salts like this compound is rooted in their electronic structure. The positively charged nitrogen atom withdraws electron density from the pyridine ring, making the C2, C4, and C6 positions electrophilic. acs.org The N-(4-nitrophenyl) substituent further enhances this effect.

Mechanism of Catalytic Action: Many reactions involving pyridinium salts proceed via a Single-Electron Transfer (SET) mechanism. acs.orgnih.gov The pyridinium salt acts as an oxidant, accepting an electron to form a neutral pyridyl radical. rsc.org A plausible catalytic cycle, for instance in NHC-catalyzed functionalization, involves:

The NHC catalyst reacts with an aldehyde to form a Breslow intermediate.

The enolate form of the Breslow intermediate undergoes SET to the pyridinium salt.

This generates a homoenolate-centered radical and a neutral pyridyl radical.

The homoenolate radical then adds selectively to the C4 position of another pyridinium salt molecule in an enantioselectivity-determining step. rsc.org

This radical-mediated pathway is a common theme in the chemistry of N-functionalized pyridinium salts, which are often considered convenient radical precursors. acs.orgnih.gov

Catalyst Design Principles: The design of effective pyridinium-based catalysts hinges on modulating their steric and electronic properties.

Electronics: The reactivity of the pyridinium salt is highly dependent on its reduction potential. Electron-withdrawing groups on the N-aryl substituent (like the nitro group in this compound) or on the pyridine ring itself make the salt more easily reduced, facilitating SET processes. rsc.org

Sterics: The steric environment around the pyridine ring can influence the regioselectivity of nucleophilic attack or radical addition, for example, directing reactions to the less hindered C4 position over the C2/C6 positions. nih.gov

Counterion and Solvent: The choice of counterion and solvent can affect the solubility and ion-pairing behavior of the pyridinium salt, which in turn influences its catalytic activity. rsc.org

Pyridinium Salts as Bifunctional Aminating Reagents

The role of bifunctional aminating reagents is a prominent application for a specific subclass of pyridinium salts known as N-aminopyridinium salts . nih.gov These compounds are characterized by a direct N-N bond, which imparts unique reactivity. nih.gov They combine N-centered nucleophilicity with a reducible N-N bond that allows for the generation of N-centered radicals or participation in metal-catalyzed couplings.

The compound this compound, being an N-aryl pyridinium salt , possesses a C-N bond between the phenyl group and the pyridine nitrogen, not an N-N bond. Therefore, it does not fit the structural definition of an N-aminopyridinium salt and would not be expected to function as a bifunctional aminating reagent in the same manner. While it can be involved in reactions that form C-N bonds (see Section 7.2.1), its utility as a direct source for transferring an amino group via N-N bond cleavage is not applicable. The development of novel aminating reagents is a central challenge in synthetic chemistry, and N-aminopyridiniums have emerged as a promising class to meet this challenge. nih.gov

Electrochemical Behavior and Applications Mechanistic Focus

Cyclic Voltammetry and Redox Chemistry Investigations

Cyclic voltammetry (CV) is a key technique for probing the redox behavior of 1-(4-Nitrophenyl)pyridin-1-ium chloride. The electrochemical signature of this compound is largely characterized by the reduction of the nitro (NO₂) group attached to the phenyl ring.

Studies on related nitrophenyl derivatives provide a framework for understanding its redox chemistry. The electrochemical reduction of aromatic nitro compounds is a well-documented process that typically occurs in multiple, pH-dependent steps. uchile.cl In aprotic media, the reduction often begins with a reversible one-electron transfer to form a nitro radical anion. researchgate.net In protic media, such as acidic solutions, the reduction is more complex and generally involves a multi-electron, multi-proton process to yield the corresponding hydroxylamine (B1172632), and subsequently, the amine derivative. uchile.cl

For nitrophenyl compounds, the initial reduction is localized on the nitrophenyl group. researchgate.net A typical cyclic voltammogram in protic media would be expected to show an irreversible cathodic peak corresponding to the reduction of the nitro group. The potential at which this peak appears is influenced by the pH of the solution, shifting to more negative (cathodic) potentials as the pH increases. uchile.cl

While specific CV data for this compound is not extensively detailed in the provided context, the behavior of analogous compounds suggests a quasi-reversible or irreversible reduction process. For instance, some related heterocyclic compounds exhibit cathodic waves at potentials in the range of -0.9 V to -1.2 V versus a standard reference electrode, though these values are highly dependent on the solvent, electrolyte, and electrode material used. researchgate.net

Electrochemical Reaction Mechanisms and Intermediates

Initial Reduction to Nitroso: The process generally starts with a two-electron, two-proton reduction of the nitro group (Ar-NO₂) to form a nitroso derivative (Ar-NO).

Reaction: Ar-NO₂ + 4e⁻ + 4H⁺ → Ar-NHOH + H₂O

Further Reduction to Amine: The hydroxylamine can be further reduced to the final amine product (Ar-NH₂) in a subsequent two-electron, two-proton step, although this often occurs at more negative potentials. uchile.cl

Reaction: Ar-NHOH + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂O

The primary intermediates in this electrochemical process are the nitro radical anion (in aprotic media), the nitroso species, and the hydroxylamine derivative. uchile.clresearchgate.net The stability and observability of these intermediates depend significantly on the experimental conditions, particularly the pH and the potential scan rate.

Proposed Reduction Step Intermediate/Product Electrons (e⁻) Transferred Protons (H⁺) Consumed
Nitro → Hydroxylamine4-Nitrophenyl → 4-Hydroxylaminophenyl44
Hydroxylamine → Amine4-Hydroxylaminophenyl → 4-Aminophenyl22
Overall: Nitro → Amine 4-Nitrophenyl → 4-Aminophenyl 6 6

This table outlines the generally accepted mechanism for nitro group reduction in a protic environment.

Application in Electroanalytical Chemistry (Principles of Detection)

The distinct electrochemical activity of the nitro group provides a basis for the use of this compound in electroanalytical chemistry. The principle of detection would rely on monitoring the electrochemical response—typically the current of a reduction peak—which can be correlated to its concentration or its interaction with other substances.

The primary method of detection would involve voltammetric techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV), which offer higher sensitivity than standard cyclic voltammetry. A well-defined reduction peak for the nitro group would serve as the analytical signal. The height or area of this peak is proportional to the concentration of the compound in the solution, allowing for its quantitative determination.

Furthermore, this compound could potentially be used as an electrochemical probe or sensor. The principle here involves indirect detection, where the electrochemical signal of this compound is modulated by the presence of a target analyte. For example, if the compound interacts with a specific metal ion or biomolecule, this interaction could cause a shift in the peak potential or a change in the peak current, which could then be used to quantify the analyte. This requires that the interaction alters the ease of reduction of the nitro group or affects the diffusion of the compound to the electrode surface.

Corrosion Inhibition Mechanisms (Focus on Adsorption Models and Surface Interactions)

Pyridinium (B92312) salts, particularly those with functional groups, are recognized as effective corrosion inhibitors for metals like mild steel in acidic environments. mdpi.comresearchgate.net The efficacy of this compound as a corrosion inhibitor stems from its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov

Adsorption and Protective Film Formation: The inhibition mechanism is initiated by the adsorption of the inhibitor molecules onto the steel surface. This adsorption is facilitated by several features of the molecule:

Electrostatic Interaction: In acidic solutions, the metal surface is typically positively charged, while chloride ions from the medium adsorb to create a negatively charged surface. The pyridinium cation (Py⁺) can then adsorb onto this negatively charged surface through electrostatic attraction.

Electron Donation/Acceptance: The lone pair electrons on the nitrogen and oxygen atoms of the nitro group, as well as the π-electrons of the phenyl and pyridinium rings, can be shared with the vacant d-orbitals of iron atoms on the metal surface (chemisorption). mdpi.com

Hydrophobic Effects: The organic structure contributes to the formation of a compact, hydrophobic film that repels water and corrosive species. nih.gov

This adsorption process blocks the active sites on the metal surface where corrosion reactions (both anodic dissolution of iron and cathodic reduction of protons) occur. nih.gov Therefore, this compound is expected to function as a mixed-type inhibitor, suppressing both reaction rates. mdpi.com

Adsorption Isotherm Models: The relationship between the inhibitor concentration and the degree of surface coverage (and thus inhibition efficiency) can be described by various adsorption isotherm models. The Langmuir adsorption isotherm is commonly used to model the behavior of such inhibitors. mdpi.com This model assumes the formation of a monolayer of inhibitor on the metal surface. The equilibrium constant of adsorption (K_ads) derived from this model provides insight into the strength of the interaction between the inhibitor and the metal. A high value of K_ads signifies strong adsorption. mdpi.com

The Gibbs free energy of adsorption (ΔG°_ads) can be calculated from K_ads to determine the nature of the adsorption.

Values of ΔG°_ads around -20 kJ/mol or less positive are indicative of physisorption (electrostatic interactions). mdpi.com

Values around -40 kJ/mol or more negative suggest chemisorption (covalent bond formation). mdpi.com For many pyridinium-based inhibitors, the calculated ΔG°_ads values fall between -20 and -40 kJ/mol, indicating a combination of both physisorption and chemisorption contributes to the protective mechanism. mdpi.com

Feature of Inhibitor Molecule Role in Adsorption on Steel Surface Type of Interaction
Positively Charged Pyridinium RingElectrostatic attraction to the surface pre-adsorbed with anions (e.g., Cl⁻).Physisorption
π-electrons (Phenyl and Pyridinium Rings)Donation to vacant d-orbitals of Fe.Chemisorption
Lone Pair Electrons (N, O atoms in NO₂)Coordination with vacant d-orbitals of Fe.Chemisorption
Overall Molecular StructureFormation of a physical barrier blocking active corrosion sites.Physical Blocking

This table summarizes the key molecular features of this compound and their proposed roles in the corrosion inhibition process.

Advanced Research Perspectives and Future Directions

Emerging Synthetic Strategies for Complex Architectures

The traditional synthesis of N-aryl pyridinium (B92312) salts often involves forcing conditions or expensive reagents temple.edu. However, the future of synthesizing complex molecules based on the 1-(4-nitrophenyl)pyridin-1-ium core lies in the adoption of milder, more efficient, and environmentally benign methodologies.

Emerging strategies are moving beyond simple salt formation to the direct functionalization of C-H bonds. Research has demonstrated the synthesis of N-aryl pyridinium salts using hypervalent iodine chemistry, which allows for the trapping of electrophilic arene radical cations by pyridine (B92270) under mild conditions temple.edu. Another innovative approach involves electrochemical oxidation, a method that generates reactivity without the need for external chemical oxidants and can be applied to a broad scope of substrates temple.edu. These techniques could be adapted to create intricate architectures where the 1-(4-nitrophenyl)pyridin-1-ium unit is strategically incorporated into larger, polycyclic, or polymeric systems.

Furthermore, the use of glutaconaldehyde (B1235477) as a stable alternative to the traditional Zincke salt for transforming primary amines into pyridinium salts presents another avenue for innovation cnrs.fr. This method offers the advantage of controlling the counter-ion without extra metathesis steps, which could be crucial for tuning the properties of the final material cnrs.fr. The development of multi-component reactions (MCRs) also offers a powerful pathway to assemble complex polyheterocycles from three or more reactants in a single, efficient step mdpi.com. Future work will likely focus on integrating 1-(4-nitrophenyl)pyridin-1-ium chloride or its precursors into these MCRs to rapidly generate libraries of novel, complex molecules.

Rational Design of Next-Generation Materials with Tailored Properties

The distinct electronic properties of this compound make it an exceptional building block for next-generation functional materials. mdpi.com The rational design of these materials involves tailoring their chemical microstructure to achieve specific physical and chemical properties. mdpi.comnih.gov

Ionic Liquids and Surfactants: Pyridinium salts are foundational to many ionic liquids and surfactants. nih.govnih.govnih.gov Research has shown that properties like critical micelle concentration (CMC) and thermal stability can be precisely controlled by modifying the structure, such as altering spacer groups from hydrophobic to hydrophilic. nih.gov Future research could focus on creating dicationic surfactants derived from the 1-(4-nitrophenyl)pyridin-1-ium motif, where the nitro group could influence aggregation patterns and interfacial properties, potentially leading to materials with enhanced performance in harsh conditions like high salinity or temperature. nih.gov

Advanced Polymers: The incorporation of pyridinium salts into polymer backbones is a key strategy for creating functional ionic polymers, or ionenes. nih.gov These materials have applications as light-emitting materials and in composites. nih.gov By incorporating the 1-(4-nitrophenyl)pyridin-1-ium moiety into conjugated polymer chains, it may be possible to create materials with tailored optoelectronic properties, such as narrowed band gaps, due to intramolecular charge transfer characteristics. researchgate.net Similarly, blending polymers with pyridinium-grafted macromolecules can create surfaces with inherent antibacterial properties, a field where the cationic nature of the pyridinium salt is paramount. acs.org

Biomaterials: A fascinating future direction involves the site-specific incorporation of pyridinium units into biological molecules to tailor their properties. nih.gov For example, researchers have created cationic ceramide mimics by adding pyridinium salts, which significantly improved water solubility and anticancer activity. nih.gov Applying this concept, the 1-(4-nitrophenyl)pyridin-1-ium group could be used to design novel organelle-targeted lipids or other bioactive molecules. nih.gov

A summary of potential material applications is presented below.

Material ClassGoverning PrinciplePotential ApplicationKey Structural Feature to Tailor
Ionic LiquidsModifying cation/anion structure to control physical properties (e.g., melting point, viscosity). nih.govrsc.orgFriction modifiers in greases, green reaction solvents. acs.orgNature of the counter-ion, substitution on the phenyl ring.
SurfactantsBalancing hydrophilic head (pyridinium) and hydrophobic tail to control aggregation. nih.govEnhanced oil recovery, detergency in harsh conditions. nih.govHydrophilic/hydrophobic spacer groups, alkyl chain length. nih.gov
Functional PolymersIncorporating ionic moieties into polymer chains to influence electronic and physical properties. nih.govLight-emitting devices, antibacterial coatings, polymer electrolytes. nih.govacs.orgPosition and density of the pyridinium unit in the polymer backbone.
Bio-conjugatesAttaching pyridinium units to lipids or other biomolecules to enhance solubility and cell uptake. nih.govTargeted drug delivery, novel therapeutics. nih.govLinker chemistry, placement of the cationic charge. nih.gov

Development of Advanced Spectroscopic and Computational Methodologies

A deeper understanding of how the 1-(4-nitrophenyl)pyridin-1-ium cation behaves at a molecular level is crucial for unlocking its full potential. This requires the development and application of advanced characterization techniques.

While standard spectroscopic methods provide basic structural confirmation, future research must employ more sophisticated tools. nih.gov For instance, advanced NMR techniques can elucidate subtle structural variations and intermolecular interactions in solution. nih.gov The use of high-resolution mass spectrometry is essential for characterizing complex derivatives and reaction intermediates. nih.gov For solid-state materials, X-ray crystallography provides definitive structural data, as demonstrated in studies of related imidazolium (B1220033) and pyridinium salts, revealing details about hydrogen bonding and crystal packing. nih.govnih.govresearchgate.net

Computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool. DFT calculations can provide deep insights into reaction mechanisms, such as identifying rate-limiting steps and explaining regio- and enantioselectivity in catalytic reactions involving pyridinium salts. acs.org Furthermore, computational simulations are vital for predicting the optoelectronic properties of new materials, helping to guide synthetic efforts toward polymers with desired band gaps and charge transfer characteristics. researchgate.net A key future direction will be the development of predictive models that can accurately correlate the molecular structure of 1-(4-nitrophenyl)pyridin-1-ium derivatives with their macroscopic material properties, accelerating the design cycle for new technologies.

A summary of key methodologies is presented in the table below.

MethodologyInformation GainedRelevance to Future Research
Advanced NMR (e.g., 2D NMR)Detailed molecular structure, connectivity, and intermolecular interactions in solution. nih.govConfirming the structure of complex synthetic architectures and studying self-assembly in multi-component systems.
X-ray CrystallographyPrecise bond lengths, bond angles, and solid-state packing arrangements. nih.govresearchgate.netUnderstanding structure-property relationships in crystalline materials; validating computational models.
UV-Vis and Fluorescence SpectroscopyElectronic transitions, absorption/emission maxima, and intramolecular charge transfer. nih.govresearchgate.netDesigning and characterizing new optical materials, sensors, and light-emitting polymers.
Density Functional Theory (DFT)Reaction energetics, transition states, electronic structure, and predicted spectroscopic properties. researchgate.netacs.orgGuiding rational design of catalysts and materials by predicting reactivity and physical properties before synthesis.
High-Performance Liquid Chromatography (HPLC)Purity assessment and separation of complex mixtures. nih.govnih.govEssential for quality control in synthesis and for analyzing reaction outcomes. nih.gov

Exploration of Novel Catalytic Systems

Pyridinium salts are versatile players in the world of catalysis, acting as catalysts, catalyst precursors, and directing groups. temple.edunih.gov The unique electronic nature of the 1-(4-nitrophenyl)pyridin-1-ium cation makes it a prime candidate for exploration in novel catalytic systems.

One promising area is the development of pyridinium-based ionic liquids that also serve as catalysts. For example, novel cobalt carbonyl ionic liquids with pyridinium cations have been shown to be efficient and reusable catalysts for carbonylation reactions. nih.govrsc.org Future work could explore analogous systems where the 1-(4-nitrophenyl)pyridin-1-ium cation modulates the catalytic activity of the anionic metal complex.

Another major frontier is the use of pyridinium salts as precursors for valuable N-heterocycles through catalytic dearomatization. Recent breakthroughs include the rhodium-catalyzed transfer hydrogenation of pyridinium salts to access functionalized N-aryl piperidines and the copper-catalyzed enantioselective 1,4-dearomatization using Grignard reagents. acs.orgacs.org The electron-deficient nature of the 1-(4-nitrophenyl)pyridin-1-ium ring could make it particularly susceptible to such reductive transformations, providing a new entry point to chiral piperidines.

Furthermore, N-aminopyridinium salts, which can be derived from pyridine, can serve as directing groups for metal-catalyzed C-H functionalization reactions. nih.gov This strategy enables the annulation of rings onto the pyridinium scaffold itself. nih.gov Exploring the 1-(4-nitrophenyl)pyridin-1-ium ylide as a directing group could open up new pathways for synthesizing complex, fused heterocyclic systems with unique electronic properties conferred by the nitrophenyl substituent.

Integration of this compound into Multi-Component Systems

The future of molecular engineering lies in the creation of complex, multi-component systems where different functional units work in concert. The 1-(4-nitrophenyl)pyridin-1-ium moiety is an ideal component for such systems due to its well-defined electronic and structural characteristics.

An important strategy involves designing systems with programmed intramolecular interactions. For instance, pyridinium moieties have been integrated into π-conjugated systems with electron-donating groups like pyrene, resulting in materials with significant intramolecular charge-transfer character. researchgate.net Given the strong electron-withdrawing nature of the nitrophenyl group, linking the 1-(4-nitrophenyl)pyridin-1-ium cation to an electron-rich unit could generate powerful charge-transfer complexes with applications in nonlinear optics or molecular electronics.

The integration into supramolecular assemblies is another key direction. Pyridinium salts can form hydrogen bonds and other non-covalent interactions that drive the formation of larger, ordered structures. nih.gov By designing molecules that combine the 1-(4-nitrophenyl)pyridin-1-ium unit with other recognition motifs, it will be possible to construct complex, self-assembled architectures like cages, rotaxanes, or metal-organic frameworks.

Finally, the use of this compound as a key reactant in multi-component reactions (MCRs) holds immense potential. mdpi.com MCRs allow for the rapid construction of molecular complexity from simple building blocks. mdpi.com By employing this pyridinium salt in Ugi or other MCRs, researchers can efficiently synthesize libraries of novel polyheterocyclic compounds, accelerating the discovery of new molecules with interesting pharmacological or material properties. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.